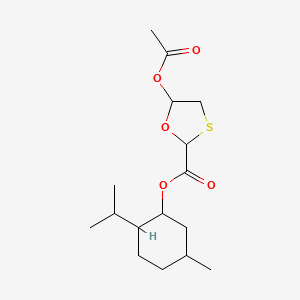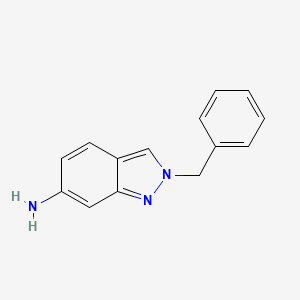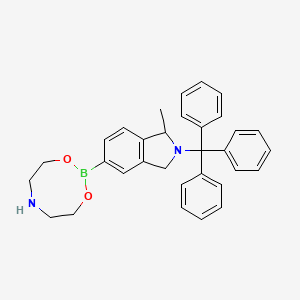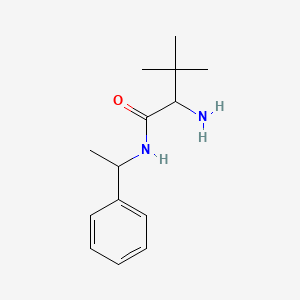![molecular formula C9H18N2 B12279188 (3R)-2,2-dimethyl-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B12279188.png)
(3R)-2,2-dimethyl-1-azabicyclo[2.2.2]octan-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3R)-2,2-dimethyl-1-azabicyclo[2.2.2]octan-3-amine is a nitrogen-containing heterocyclic compound. This compound is characterized by its bicyclic structure, which includes a six-membered nitrogen heterocycle fused to a cyclopentane ring. The unique structure of this compound makes it a subject of interest in various fields, including medicinal chemistry and organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-2,2-dimethyl-1-azabicyclo[2.2.2]octan-3-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of aziridines and palladium-catalyzed reactions . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions and can produce the compound in significant quantities. The use of robust catalysts and optimized reaction pathways is crucial to achieving efficient production.
化学反応の分析
Types of Reactions
(3R)-2,2-dimethyl-1-azabicyclo[2.2.2]octan-3-amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for different applications.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. These reactions typically occur under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used. These reactions often require anhydrous conditions to prevent side reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides. These reactions usually occur under mild conditions to preserve the integrity of the bicyclic structure.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine-functionalized compounds. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
科学的研究の応用
(3R)-2,2-dimethyl-1-azabicyclo[2.2.2]octan-3-amine has significant potential in scientific research, particularly in drug discovery and development . Its unique structure makes it a valuable scaffold for designing bioactive molecules. The compound has been explored for its potential use in developing new pharmaceuticals, particularly those targeting neurological and psychiatric disorders.
In addition to medicinal chemistry, this compound is also used in organic synthesis as a building block for more complex molecules. Its reactivity and stability make it suitable for various synthetic applications, including the construction of natural product analogs and functional materials.
作用機序
The mechanism of action of (3R)-2,2-dimethyl-1-azabicyclo[2.2.2]octan-3-amine involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound’s bicyclic structure allows it to fit into the active sites of these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.
類似化合物との比較
Similar Compounds
2-Azabicyclo[3.2.1]octane: Another nitrogen-containing bicyclic compound with similar structural features.
Imidazoles: These heterocycles are also used in medicinal chemistry and have diverse applications.
Benzamides: Known for their biological activity and used in various therapeutic applications.
Uniqueness
What sets (3R)-2,2-dimethyl-1-azabicyclo[2.2.2]octan-3-amine apart from these similar compounds is its specific bicyclic structure, which imparts unique reactivity and stability. This makes it particularly valuable in drug design, where precise control over molecular interactions is crucial.
特性
分子式 |
C9H18N2 |
|---|---|
分子量 |
154.25 g/mol |
IUPAC名 |
(3R)-2,2-dimethyl-1-azabicyclo[2.2.2]octan-3-amine |
InChI |
InChI=1S/C9H18N2/c1-9(2)8(10)7-3-5-11(9)6-4-7/h7-8H,3-6,10H2,1-2H3/t8-/m1/s1 |
InChIキー |
NYVYKDKLJTYRFP-MRVPVSSYSA-N |
異性体SMILES |
CC1([C@@H](C2CCN1CC2)N)C |
正規SMILES |
CC1(C(C2CCN1CC2)N)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Boc-2-[[(tert-butyldiphenylsilyl)oxy]methyl]azetidine-3-carboxylic Acid](/img/structure/B12279115.png)
![4-bromo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine;dihydrochloride](/img/structure/B12279122.png)
![3-bromo-5H,6H,8H-pyrano[3,4-b]pyridin-8-one](/img/structure/B12279125.png)
![(1R,5S)-7-benzyl-2-oxa-7-azabicyclo[3.3.1]nonan-9-one](/img/structure/B12279126.png)



![Ethyl 4-[(1-Boc-piperidin-4-ylidene)methyl]benzoate](/img/structure/B12279158.png)
![3-(2-Fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid](/img/structure/B12279160.png)


![2-(1-{[1,3]Thiazolo[4,5-c]pyridin-2-yl}-octahydropyrrolo[2,3-c]pyrrol-5-yl)-4-(trifluoromethyl)pyridine](/img/structure/B12279179.png)


